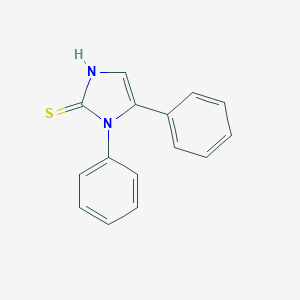

1,5-diphenyl-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Diphenyl-1H-imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at positions 1 and 5, and a thiol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate and thiourea. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl groups and the thiol group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,5-Diphenyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-1H-imidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the phenyl groups can participate in hydrophobic interactions and π-π stacking, further influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

1,5-Diphenyl-1H-imidazole-2-thione: Similar structure but with a thione group instead of a thiol group.

4,5-Diphenyl-1H-imidazole-2-thiol: Similar structure but with phenyl groups at positions 4 and 5.

1-Phenethyl-1H-benzo[d]imidazole-2-thiol: Contains a benzo-fused imidazole ring with a phenethyl group.

Uniqueness

1,5-Diphenyl-1H-imidazole-2-thiol is unique due to the specific positioning of the phenyl and thiol groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in biological systems and specialized applications in materials science and catalysis.

Biological Activity

1,5-Diphenyl-1H-imidazole-2-thiol, a compound characterized by its unique imidazole ring structure and thiol group, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2S, with a molecular weight of approximately 252.33 g/mol. The compound features two phenyl groups attached to the first and fifth positions of the imidazole ring, contributing to its chemical properties and biological activities.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues in enzymes. This interaction can inhibit enzyme activity, notably in cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.

- Antimicrobial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its dual functionality as an imidazole and thiol enhances its effectiveness as an antimicrobial agent .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its derivatives. For instance, derivatives have been tested against liver carcinoma cell lines (HEPG2-1), showing moderate to high anticancer activity compared to standard drugs like doxorubicin. The structure–activity relationship (SAR) indicated that specific modifications could enhance anticancer efficacy .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 16c | 0.86 | High |

| 21c | 1.02 | High |

| 10g | 1.08 | High |

| Doxorubicin | 0.72 | Reference |

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains:

- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis

- Gram-negative bacteria : Pseudomonas aeruginosa and Escherichia coli

Studies reveal that this compound exhibits enhanced activity compared to many existing antibiotics, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of this compound and evaluated their anticancer activity against HEPG2-1 cells. The results demonstrated that specific substitutions on the imidazole ring significantly influenced cytotoxicity, suggesting a pathway for designing more effective anticancer agents .

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested alongside its metal complexes against various bacterial strains. The results indicated that while the ligand itself showed good antibacterial properties, the metal complexes exhibited even greater efficacy against resistant bacterial strains .

Properties

IUPAC Name |

3,4-diphenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-11-14(12-7-3-1-4-8-12)17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPIDMVMOHYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136802-77-2 |

Source

|

| Record name | 1,5-diphenyl-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.